molecular formula C19H19N3O3S B2821309 (E)-N-[5-(3-Methoxyphenyl)-2-methylpyrazol-3-YL]-2-phenylethenesulfonamide CAS No. 1798420-13-9

(E)-N-[5-(3-Methoxyphenyl)-2-methylpyrazol-3-YL]-2-phenylethenesulfonamide

Cat. No.: B2821309
CAS No.: 1798420-13-9
M. Wt: 369.44
InChI Key: LRIQOFGBGMUDLJ-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, gas, color, etc.) and any distinctive odors .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted using computational chemistry if experimental data is not available .

Scientific Research Applications

Photodynamic Therapy Applications

  • A study focused on a zinc phthalocyanine derivative, which, while not the exact compound , shares structural relevance in terms of sulfonamide functionality. This derivative showed potential as a Type II photosensitizer for photodynamic therapy in cancer treatment, highlighting good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties make it suitable for targeting cancer cells through photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition

  • Another research area involves the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media, demonstrating that such compounds, which have structural similarities to the query compound through their sulfonamide groups, can act as efficient corrosion inhibitors. This application is significant in protecting metals from corrosion, particularly in industrial settings (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Antitumor Applications

  • The design, synthesis, and biological evaluation of novel (E)-N-aryl-2-arylethenesulfonamides were carried out, with some compounds showing potent cytotoxicity against a range of cancer cell lines. These compounds, including the queried sulfonamide, are being explored for their anticancer activity, indicating their potential as effective anticancer agents. This study highlights the relevance of sulfonamide derivatives in the development of new anticancer drugs (Reddy et al., 2013).

Mechanism of Action

For biologically active compounds, the mechanism of action describes how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting certain enzymes, or modulating specific biological pathways .

Safety and Hazards

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, or environmental hazards. Safety data sheets (SDS) are a common source of this information .

Properties

IUPAC Name

(E)-N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-22-19(14-18(20-22)16-9-6-10-17(13-16)25-2)21-26(23,24)12-11-15-7-4-3-5-8-15/h3-14,21H,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIQOFGBGMUDLJ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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